REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([C:12]1[N:19]2[C:15]([S:16][C:17]3[CH2:23][CH2:22][CH2:21][CH2:20][C:18]=32)=[N:14][CH:13]=1)=O)C>C1COCC1>[N:14]1[CH:13]=[C:12]([CH2:10][OH:9])[N:19]2[C:18]3[CH2:20][CH2:21][CH2:22][CH2:23][C:17]=3[S:16][C:15]=12 |f:0.1.2.3.4.5|
|
Name
|
5,6,7,8-Tetrahydro-imidazo[2,1-b]benzothiazole-3-carboxylic acid ethyl ester
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Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN=C2SC3=C(N21)CCCC3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 25° C. for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by serial additions of water and 15% sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C(N2C1SC1=C2CCCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |